6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine is a boron-containing heterocyclic compound widely used in medicinal chemistry and materials science. Its structure combines a pyrazolo[4,3-b]pyridine core with a pinacol boronate ester group, enabling participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation . The compound is synthesized via palladium-catalyzed coupling between 6-bromo-1H-pyrazolo[4,3-b]pyridine and a boronate ester precursor under inert conditions (e.g., Ar or N₂), typically achieving yields >80% . Key characterization data include:
- ¹H-NMR (DMSO-d₆): δ 13.29 (s, 1H, NH), 8.80 (s, 1H, aromatic), 8.36–8.07 (m, 4H, aromatic) .
- MS (ESI): m/z 200.0 [M + 1]⁺ .
The boronate ester group enhances stability and solubility in organic solvents, making the compound a versatile intermediate for drug discovery (e.g., kinase inhibitors) .
Properties
Molecular Formula |
C12H16BN3O2 |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)8-5-9-10(14-6-8)7-15-16-9/h5-7H,1-4H3,(H,15,16) |
InChI Key |
VPPIOUNGITWRGK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3)N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the borylation of a halogenated pyrazolopyridine precursor. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to minimize waste and improve the efficiency of the borylation reaction.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Substitution: The boronic ester can be replaced by other functional groups through various substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like tetrahydrofuran (THF) or water.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Cross-Coupling: Produces biaryl or styrene derivatives.
Oxidation: Yields the corresponding alcohol.
Substitution: Results in various substituted pyrazolopyridine derivatives.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Utilized in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo-pyridine Isomers
- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (): Differs in the position of the boron group (5- vs. 6-position) and the presence of a methyl substituent. Key Data: Molecular weight 259.12, CAS 1045855-91-1, 95% purity .
Pyrrolo-pyridine Derivatives
Imidazo-pyridine Derivatives
- Synthesis: Reacts 5-(boronate)pyridin-2-amine with 2-bromo-1-(4-chlorophenyl)ethanone .
Aliphatic Boronate Esters
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate (): Non-aromatic boronates exhibit lower reactivity in cross-couplings due to reduced conjugation. Yields: Vary widely (17–95%), depending on steric and electronic factors .
Other Heterocyclic Systems
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline (): Cinnoline core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. Applications: Used in agrochemicals and OLED materials .
Table 2: Physicochemical Properties
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and applications in drug discovery.
- Molecular Formula : C13H22BNO3
- Molecular Weight : 251.14 g/mol
- IUPAC Name : 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)ethan-1-one
Biological Activity Overview
The compound exhibits a range of biological activities primarily through its role as a kinase inhibitor. Kinases are crucial in various cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders.
The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in signaling pathways. For example:
- DYRK1A Inhibition : Research indicates that derivatives of this compound can inhibit DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), which is linked to Alzheimer's disease. In vitro studies have shown that these inhibitors exhibit nanomolar-level activity against DYRK1A .
In Vitro Studies
In vitro assays have demonstrated the following:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties which can mitigate oxidative stress in cells .
- Anti-inflammatory Effects : It exhibits significant anti-inflammatory effects in microglial cells when tested against lipopolysaccharide (LPS)-induced inflammatory responses .
Case Studies and Research Findings
Applications in Drug Discovery
The unique structure of this compound makes it a valuable building block in the synthesis of biologically active molecules. Its applications include:
- Pharmaceutical Development : Used as a scaffold for developing new drugs targeting various kinases involved in cancer and neurodegenerative diseases.
- Organic Synthesis : Acts as a versatile building block for synthesizing complex organic compounds through coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
